

L-Glutamine-1-¹³C molecular weight and formula

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Compound of Interest

Compound Name: *L-Glutamine-1-¹³C*

Cat. No.: B3323097

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An In-Depth Technical Guide to L-Glutamine-1-¹³C

This guide provides comprehensive information on L-Glutamine-1-¹³C, a stable isotope-labeled form of the amino acid L-glutamine. It is intended for researchers, scientists, and drug development professionals who utilize metabolic tracers to investigate cellular metabolism, particularly in the fields of oncology, immunology, and neurology. L-Glutamine-1-¹³C serves as a critical tool for tracing the metabolic fate of glutamine's carboxyl carbon, offering insights into pathways such as the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox homeostasis.

Core Properties of L-Glutamine-1-¹³C

L-Glutamine-1-¹³C is structurally identical to endogenous L-glutamine, with the exception of a ¹³C isotope at the C1 carboxyl carbon position. This isotopic enrichment allows for its differentiation from the naturally abundant ¹²C-glutamine in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based studies.^[1]

Quantitative Data Summary

The key quantitative properties of L-Glutamine-1-¹³C are summarized in the table below for easy reference.

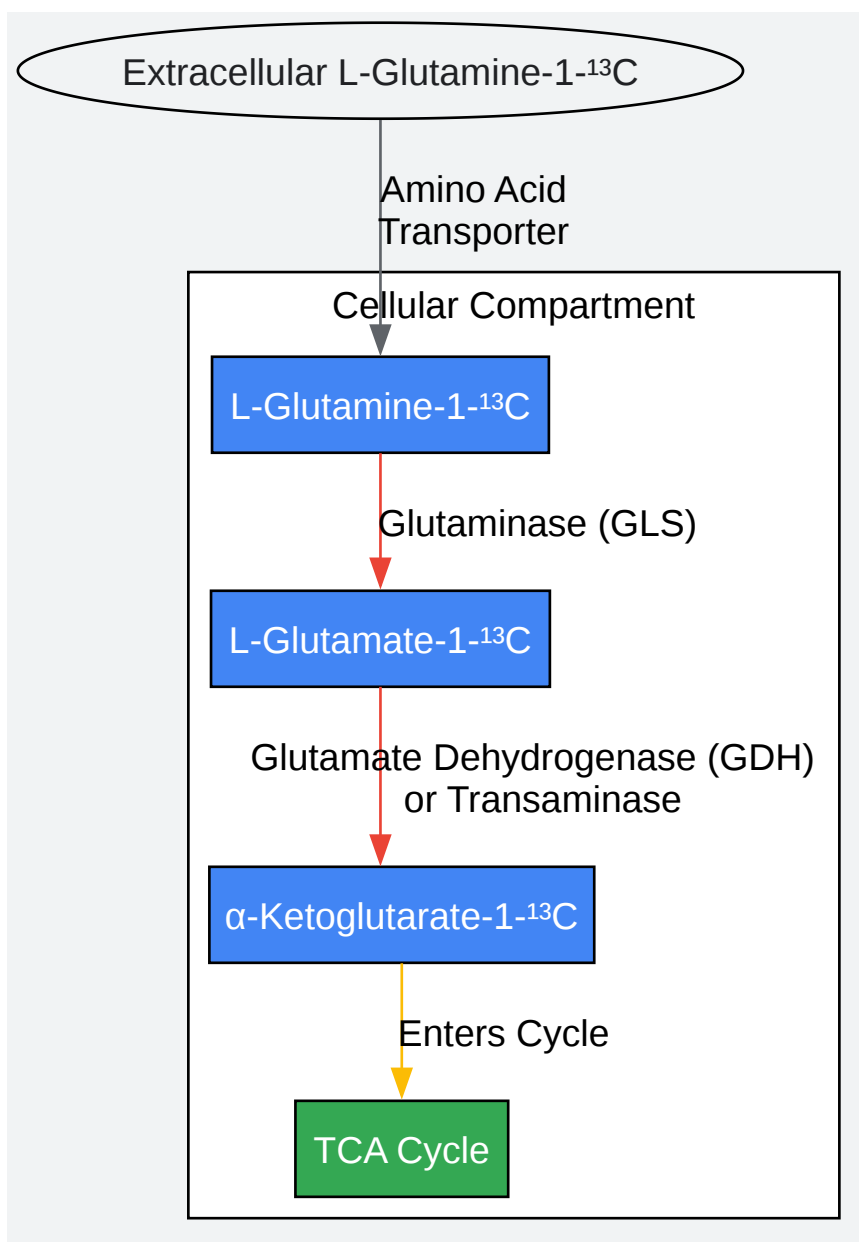
Property	Value	Source(s)
Molecular Formula	$C_4^{13}CH_{10}N_2O_3$	[2][3][4]
Linear Formula	$H_2NCO(CH_2)_2CH(NH_2)^{13}CO_2H$	
Molecular Weight	147.14 g/mol	[2][3][4]
Exact Mass	147.07249702 Da	[2]
Isotopic Purity	Typically $\geq 98-99$ atom % ^{13}C	
Chemical Purity	$\geq 98\%$	[1][3]
Melting Point	185 °C (decomposes)	
CAS Number	159663-16-8	[2]

Application in Metabolic Flux Analysis

L-Glutamine-1- ^{13}C is extensively used as a tracer in metabolic flux analysis to investigate "glutaminolysis," a pathway where glutamine is converted to glutamate and subsequently to the TCA cycle intermediate α -ketoglutarate.[5][6] This process is fundamental for cellular bioenergetics, biosynthesis, and maintaining redox balance, particularly in rapidly proliferating cells like cancer cells.[7][8]

Metabolic Fate of the ^{13}C Label

The diagram below illustrates the initial steps of L-glutamine metabolism and the path of the ^{13}C label from L-Glutamine-1- ^{13}C .



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Caption: Metabolic pathway of L-Glutamine-1-¹³C.

Experimental Protocol: ¹³C NMR Analysis of Glutamine Metabolism

This section provides a generalized protocol for tracing glutamine metabolism in a cultured cell line (e.g., a clonal pancreatic beta-cell line) using L-Glutamine-1-¹³C and ¹³C NMR spectroscopy, adapted from methodologies described in the literature.[6]

Objective

To determine the metabolic fate of the C1 carbon of L-glutamine within cultured cells by identifying ^{13}C -labeled downstream metabolites.

Materials

- Cultured cells (e.g., BRIN-BD11)
- Standard cell culture medium (e.g., RPMI-1640)
- L-Glutamine-free medium
- L-Glutamine-1- ^{13}C ($\geq 99\%$ purity)
- Phosphate-buffered saline (PBS), ice-cold
- Perchloric acid (PCA), ice-cold
- Potassium hydroxide (KOH) for neutralization
- NMR spectrometer equipped with a ^{13}C probe

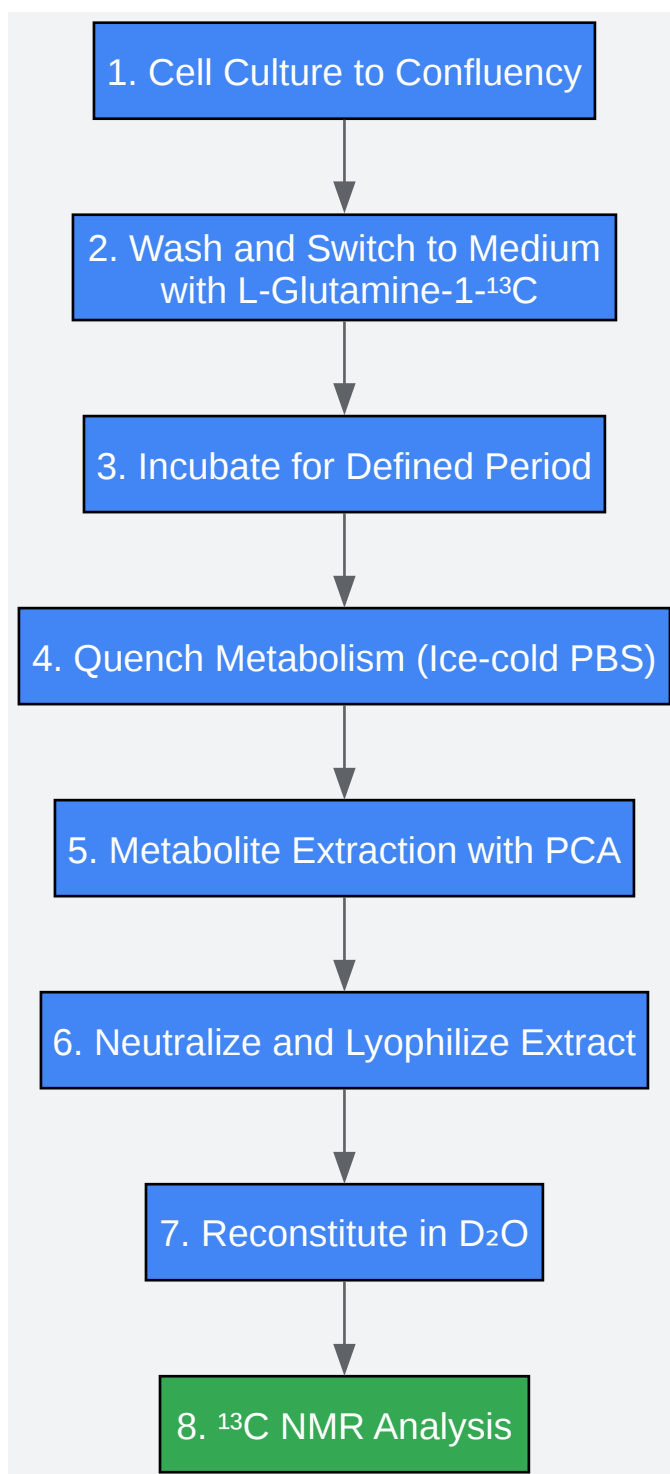
Methodology

- Cell Culture: Culture cells to the desired confluency (typically 80-90%) in standard growth medium.
- Isotope Labeling:
 - Aspirate the standard medium and wash the cells once with L-glutamine-free medium.
 - Incubate the cells in a medium containing a known concentration of L-Glutamine-1- ^{13}C (e.g., 2 mmol/L) for a defined period (e.g., 60 minutes). This incubation period should be optimized based on the cell line's metabolic rate.
- Metabolite Extraction:
 - At the end of the incubation, quickly aspirate the labeling medium.

- Immediately wash the cell monolayer twice with ice-cold PBS to halt metabolic activity.
- Add a specific volume of ice-cold PCA (e.g., 0.9 M) to the plate to lyse the cells and precipitate macromolecules.
- Scrape the cells and collect the acidic extract.
- Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.
- Sample Preparation for NMR:
 - Carefully transfer the supernatant (containing the acid-soluble metabolites) to a new tube.
 - Neutralize the extract by adding a calculated amount of ice-cold KOH. The formation of a potassium perchlorate precipitate will occur.
 - Centrifuge to remove the precipitate.
 - Lyophilize the resulting supernatant to dryness and then reconstitute in a small volume of deuterium oxide (D₂O) for NMR analysis.
- ¹³C NMR Spectroscopy:
 - Acquire ¹³C NMR spectra of the cell extracts.
 - Identify the resonance peaks corresponding to the ¹³C-labeled carbon in potential downstream metabolites (e.g., glutamate, glutathione). The chemical shifts of these labeled carbons will confirm the metabolic pathways activated.
 - The presence of a ¹³C signal at the C1 position of glutamate, for example, would confirm the activity of glutaminase.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for tracing ¹³C-labeled glutamine.



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Caption: Workflow for ^{13}C metabolic flux analysis.

Conclusion

L-Glutamine-1-¹³C is an indispensable tool for researchers and drug development professionals seeking to dissect the complexities of glutamine metabolism. Its application in MS and NMR-based techniques provides precise, quantitative data on metabolic fluxes through key cellular pathways. The methodologies described herein offer a foundational approach for leveraging this stable isotope to uncover novel insights into cellular physiology and disease states.

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